molecular formula C37H38N6Si2 B12575582 Bis[tris(phenylamino)silyl]methane CAS No. 193748-21-9

Bis[tris(phenylamino)silyl]methane

Katalognummer: B12575582
CAS-Nummer: 193748-21-9
Molekulargewicht: 622.9 g/mol
InChI-Schlüssel: ROZKLJHQHKEIMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis[tris(phenylamino)silyl]methane is an organosilicon compound characterized by the presence of three phenylamino groups attached to silicon atoms, which are further connected to a central methane unit

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis[tris(phenylamino)silyl]methane typically involves the reaction of bis(trichlorosilyl)methane with lithiated aniline. This reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{(Cl}_3\text{Si)}_2\text{CH}_2 + 3 \text{LiC}_6\text{H}_5\text{NH}_2 \rightarrow \text{(PhNH}_2\text{Si)}_3\text{CH}_2 + 3 \text{LiCl} ]

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Bis[tris(phenylamino)silyl]methane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.

    Reduction: Reduction reactions can lead to the formation of silyl hydrides.

    Substitution: The phenylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Silyl hydrides.

    Substitution: Various substituted silyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Bis[tris(phenylamino)silyl]methane has found applications in several scientific research areas:

    Chemistry: Used as a precursor for the synthesis of advanced materials and organosilicon compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of high-performance polymers and coatings.

Wirkmechanismus

The mechanism of action of Bis[tris(phenylamino)silyl]methane involves its interaction with various molecular targets and pathways. The phenylamino groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and stability. Additionally, the silicon atoms provide unique electronic properties that can be exploited in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tris(trimethylsilyl)methane
  • Tris(dimethylsilyl)methane
  • Tris(dimethylphenylsilyl)methane

Comparison

Bis[tris(phenylamino)silyl]methane is unique due to the presence of phenylamino groups, which impart distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Eigenschaften

CAS-Nummer

193748-21-9

Molekularformel

C37H38N6Si2

Molekulargewicht

622.9 g/mol

IUPAC-Name

N-[dianilino(trianilinosilylmethyl)silyl]aniline

InChI

InChI=1S/C37H38N6Si2/c1-7-19-32(20-8-1)38-44(39-33-21-9-2-10-22-33,40-34-23-11-3-12-24-34)31-45(41-35-25-13-4-14-26-35,42-36-27-15-5-16-28-36)43-37-29-17-6-18-30-37/h1-30,38-43H,31H2

InChI-Schlüssel

ROZKLJHQHKEIMD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N[Si](C[Si](NC2=CC=CC=C2)(NC3=CC=CC=C3)NC4=CC=CC=C4)(NC5=CC=CC=C5)NC6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.